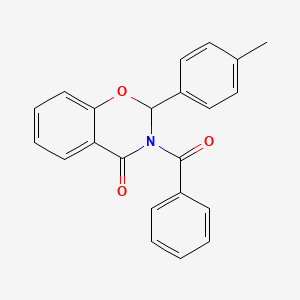
2,3-Dihydro-3-benzoyl-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-3-benzoyl-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one is a synthetic organic compound belonging to the benzoxazinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-benzoyl-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one typically involves the condensation of appropriate benzoyl and methylphenyl precursors under controlled conditions. Common synthetic routes may include:
Cyclization reactions: Utilizing cyclization of ortho-aminobenzamides with acyl chlorides.
Catalytic methods: Employing catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes such as:
Batch reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous flow reactors: For large-scale production with consistent quality and yield.
化学反応の分析
Types of Reactions
2,3-Dihydro-3-benzoyl-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of benzoxazinone oxides.
Reduction: Formation of benzoxazinone amines or alcohols.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its properties in the development of new materials or agricultural chemicals.
作用機序
The mechanism of action of 2,3-Dihydro-3-benzoyl-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway interference: Affecting biochemical pathways involved in disease processes.
類似化合物との比較
Similar Compounds
Benzoxazinones: Compounds with similar core structures but different substituents.
Benzamides: Compounds with a benzamide core structure.
Phenyl derivatives: Compounds with phenyl groups attached to various positions.
Uniqueness
2,3-Dihydro-3-benzoyl-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one is unique due to its specific substitution pattern and the resulting chemical and biological properties. This uniqueness can be highlighted by comparing its activity, stability, and reactivity with other similar compounds.
特性
CAS番号 |
114439-72-4 |
|---|---|
分子式 |
C22H17NO3 |
分子量 |
343.4 g/mol |
IUPAC名 |
3-benzoyl-2-(4-methylphenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C22H17NO3/c1-15-11-13-17(14-12-15)22-23(20(24)16-7-3-2-4-8-16)21(25)18-9-5-6-10-19(18)26-22/h2-14,22H,1H3 |
InChIキー |
DZFSABKQLNSTHG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















